(1-methyl-1H-pyrazol-5-yl)(piperidin-4-yl)methanol
Overview
Description
(1-methyl-1H-pyrazol-5-yl)(piperidin-4-yl)methanol is a useful research compound. Its molecular formula is C10H17N3O and its molecular weight is 195.26 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Structural Characterization
- The synthesis of complexes involving derivatives similar to "(1-methyl-1H-pyrazol-5-yl)(piperidin-4-yl)methanol" has been a subject of interest due to their potential application in the development of new materials and pharmaceuticals. For example, the reaction of 3-[(alkylsulfanyl)methyl]pentane-2,4-diones with nicotinic hydrazide has been studied, resulting in the formation of pyrazole derivatives that could have implications in medicinal chemistry (Baeva et al., 2020).
- The compound's structural elucidation through spectroscopic techniques and X-ray crystallography has provided insights into its potential for forming stable complexes and interactions. For instance, the synthesis and crystal structure of related compounds have been extensively studied, revealing intricate details about their molecular conformation and potential for engaging in supramolecular interactions (Girish et al., 2008).
Molecular Interaction and Pharmacological Potential
- Derivatives of "this compound" have been analyzed for their molecular interactions with biological targets, such as cannabinoid receptors. This research is pivotal for the development of new therapeutic agents, highlighting the compound's significance in drug discovery processes (Shim et al., 2002).
- The exploration of novel synthesis methods, including microwave-assisted synthesis, has facilitated the development of sulphonamide bearing pyrazoline derivatives, showcasing the versatility and potential of this compound in synthesizing new chemical entities with possible antimicrobial and anticancer properties (Namera et al., 2014).
Mechanism of Action
Target of Action
The primary target of (1-methyl-1H-pyrazol-5-yl)(piperidin-4-yl)methanol is the soluble epoxide hydrolase (sEH) enzyme . This enzyme belongs to the α/β hydrolase family and specifically acts on ether bonds . It facilitates the addition of water to an epoxide, resulting in the formation of a vicinal diol .
Mode of Action
This compound interacts with the sEH enzyme, inhibiting its activity . The compound shows varying degrees of selectivity towards the sEH enzymes . Molecular docking studies have revealed that it forms H-bond interactions similar to AUDA .
Biochemical Pathways
The inhibition of the sEH enzyme by this compound affects the metabolic pathway of aliphatic epoxides such as fatty acid epoxides . The sEH enzyme shows selectivity for these substrates .
Result of Action
The inhibition of the sEH enzyme by this compound can lead to a reduction in blood pressure elevation and inflammatory roles . Particularly, compounds similar to this compound have emerged as potent sEH inhibitors, displaying low IC50 values for in vitro sEH inhibition .
Biochemical Analysis
Biochemical Properties
(1-methyl-1H-pyrazol-5-yl)(piperidin-4-yl)methanol plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been observed to interact with nicotinamide phosphoribosyltransferase (NAMPT), an enzyme that catalyzes the rate-limiting step of the NAD+ salvage pathway . This interaction is crucial as NAD+ plays a pivotal role in many biological processes, including metabolism and aging. The compound’s ability to modulate NAMPT activity suggests its potential in therapeutic applications for diseases related to metabolism and aging.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to activate autophagy proteins as a survival mechanism and induce p53-mediated apoptosis in certain cell lines . These effects highlight its potential as a therapeutic agent in cancer treatment, where regulation of cell death and survival pathways is critical.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It has been identified as a potent activator of NAMPT, enhancing its activity and subsequently increasing NAD+ levels . This activation leads to various downstream effects, including changes in gene expression and enzyme activity. Additionally, the compound’s ability to modulate lipophilicity helps in reducing CYP direct inhibition, making it a safer option for therapeutic use .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. Studies have shown that the compound remains stable under standard conditions, but its activity may decrease over prolonged periods due to degradation . Long-term exposure to the compound in in vitro and in vivo studies has revealed sustained effects on cellular function, including continuous activation of autophagy and apoptosis pathways .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits beneficial effects such as enhanced NAMPT activity and increased NAD+ levels . At higher doses, it may cause toxic or adverse effects, including cytotoxicity and disruption of normal cellular functions . These observations underscore the importance of determining the optimal dosage for therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interaction with NAMPT and the NAD+ salvage pathway . By activating NAMPT, the compound enhances the conversion of nicotinamide to NAD+, which is essential for various metabolic processes. This interaction also affects metabolic flux and metabolite levels, contributing to its overall biochemical effects.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. Its interaction with NAMPT facilitates its localization to areas where NAD+ synthesis is required . Additionally, the compound’s lipophilicity aids in its distribution across cellular membranes, ensuring its availability for biochemical reactions.
Subcellular Localization
The subcellular localization of this compound is primarily within the cytoplasm, where it interacts with NAMPT and other biomolecules involved in the NAD+ salvage pathway . This localization is crucial for its activity, as it ensures the compound is in proximity to its target enzymes and proteins. Post-translational modifications and targeting signals may also play a role in directing the compound to specific cellular compartments.
Properties
IUPAC Name |
(2-methylpyrazol-3-yl)-piperidin-4-ylmethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N3O/c1-13-9(4-7-12-13)10(14)8-2-5-11-6-3-8/h4,7-8,10-11,14H,2-3,5-6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSTXDYWIDMAHHE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C(C2CCNCC2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1518082-44-4 | |
Record name | (1-methyl-1H-pyrazol-5-yl)(piperidin-4-yl)methanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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